molecular formula C14H9ClN2S B097666 2-(2-chlorophenyl)quinazoline-4(3H)-thione CAS No. 18590-76-6

2-(2-chlorophenyl)quinazoline-4(3H)-thione

Cat. No. B097666
CAS RN: 18590-76-6
M. Wt: 272.8 g/mol
InChI Key: MEJJMAINUWVBEV-UHFFFAOYSA-N
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Description

“2-(2-chlorophenyl)quinazoline-4(3H)-thione” is a derivative of quinazolinone, a heterocyclic compound . Quinazolines are known for their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

Quinazoline derivatives, including “2-(2-chlorophenyl)quinazoline-4(3H)-thione”, can be synthesized using anthranilic acid, acid chloride, 2-amino-ethanol, and different amines . In one study, quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives were designed and synthesized to develop α-glucosidase inhibitors .


Molecular Structure Analysis

The molecular structure of “2-(2-chlorophenyl)quinazoline-4(3H)-thione” can be established by well-defined spectral analysis techniques like IR, 1 H-NMR, 13 C-NMR, and Mass spectra .

Future Directions

The future directions for “2-(2-chlorophenyl)quinazoline-4(3H)-thione” and similar compounds involve further exploration of their biological activities and potential applications. For instance, there is ongoing research into the development of new antidiabetes agents using quinazolin-4(3H)-one derivatives . Additionally, the synthesis of new bio-active molecules for antimicrobial activity is a key area of focus .

properties

IUPAC Name

2-(2-chlorophenyl)-1H-quinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2S/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJJMAINUWVBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407281
Record name 2-(2-chlorophenyl)quinazoline-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)quinazoline-4(3H)-thione

CAS RN

18590-76-6
Record name 2-(2-chlorophenyl)quinazoline-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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